molecular formula C24H23N3O3S2 B2475443 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 683259-76-9

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2475443
CAS No.: 683259-76-9
M. Wt: 465.59
InChI Key: IWBOFNLTCDPHMA-UHFFFAOYSA-N
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Description

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are employed to introduce the sulfonyl group onto the piperidine ring.

    Coupling with Naphthothiazole: The final step involves coupling the sulfonylated piperidine with a naphthothiazole derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid
  • 4-((2-methylpiperidin-1-yl)sulfonyl)-1-oxoisoquinolin-2(1H)-ylacetic acid

Uniqueness

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-3-2-7-17(20)11-14-21(22)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBOFNLTCDPHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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